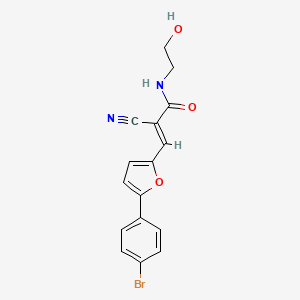

(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

Description

(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a synthetic acrylamide derivative featuring a furan ring substituted with a 4-bromophenyl group and a cyanoacrylamide backbone. Its structural uniqueness lies in the combination of a brominated aromatic system, a rigid furan ring, and a polar hydroxyethyl group, which may influence its biological activity and pharmacokinetic properties .

Properties

IUPAC Name |

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNZLJLYYNLPHP-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C18H18BrN3O2

- Molecular Weight : 360.20 g/mol

- LogP (Octanol-Water Partition Coefficient) : 3.9

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 4

These properties suggest that the compound may exhibit significant lipophilicity, which could influence its absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that furan derivatives, including those similar to our compound, possess notable antimicrobial properties. For instance:

- Antibacterial Activity : Compounds derived from furan have shown effectiveness against various bacterial strains. In particular, derivatives of furan have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .

- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes, leading to cell death .

Anticancer Activity

Furan-based compounds have also been investigated for their anticancer potential:

- Inhibition of Cancer Cell Proliferation : Studies have highlighted the ability of furan derivatives to inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. For example, certain furan derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

- Targeting Specific Pathways : The compound may act by inhibiting key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .

Case Studies

- Antibacterial Efficacy :

- Anticancer Properties :

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds:

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Furan Derivative A | MIC against E. coli: 64 µg/mL | |

| Furan Derivative B | IC50 for HepG2: 0.07 nM | |

| Furan Derivative C | Broad-spectrum antibacterial |

The presence of specific substituents on the furan ring or phenyl groups can significantly enhance or diminish biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce bioavailability due to polarity.

- Heterocyclic rings: Thiophene (DM497) vs.

- Polar substituents : The hydroxyethyl group in the target improves solubility compared to methylphenyl () or sulfamoyl (), which may enhance tissue penetration .

Bioactive Analogues with Cyanoacrylamide Scaffolds

Key Observations :

- Rigid substituents (e.g., coumarin in 4i) improve target engagement but may reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.